2-(Chloromethyl)benzoyl chloride
Overview
Description
2-(Chloromethyl)benzoyl chloride is a chemical compound with the molecular formula C8H6Cl2O . It is also known by other names such as α-Chloro-o-toluoyl chloride .
Molecular Structure Analysis
The molecular structure of 2-(Chloromethyl)benzoyl chloride is represented by the linear formula C8H6Cl2O . Its empirical formula is also C8H6Cl2O .Physical And Chemical Properties Analysis
2-(Chloromethyl)benzoyl chloride is a liquid . It has a molecular weight of 189.04 . Its melting point is 17°C and its boiling point is 265°C .Scientific Research Applications
Synthesis of Azaindoles
Zhang et al. (2002) explored the conditions for attaching acetyl chloride, benzoyl chloride, and chloromethyl oxalate to the 3-position of azaindoles. They found the best results with an excess of AlCl(3) in CH(2)Cl(2) followed by the addition of an acyl chloride at room temperature, suggesting a potential application in the synthesis of azaindoles (Zhang et al., 2002).
Synthesis of Benzizoselenazol-3(2H)-ones
Lisiak and Młochowski (2009) demonstrated the use of 2-(chloroseleno)benzoyl chloride in the synthesis of benzizoselenazol-3(2H)-ones and benzo[b]selenophen-3(2H)-ones. The treatment of 2-acylbenzo[b]selenophen-3(2H)-ones with nitrogen nucleophiles led to the formation of 2-substituted 3-hydroxybenzo[b]selenophenes (Lisiak & Młochowski, 2009).
Reactions with Nucleophiles
The study by Osajda and Młochowski (2002) investigated the reactions of 2-(chloroseleno)benzoyl chloride with various nucleophiles. They found that the most reactive was a primary amino group, which simultaneously underwent selenenylation–acylation. This suggests applications in chemical synthesis involving these functional groups (Osajda & Młochowski, 2002).
Antimicrobial Activity in Polymer Films
Matche, Kulkarni, and Raj (2006) found that benzoyl chloride, which is related to 2-(chloromethyl)benzoyl chloride, has applications in controlling microbial contamination in food preservation. They incorporated benzoyl chloride into an ethylene acrylic acid polymer matrix and observed antimicrobial activity against Penicillium sp. and Aspergillus sp. (Matche et al., 2006).
Production of Substituted Naphthalenes and Anthracenes
Yasukawa et al. (2002) showed that benzoyl chlorides can react with dialkylacetylenes in the presence of an iridium catalyst to produce substituted naphthalenes and anthracenes. This indicates a role in the production of complex organic compounds with potential applications in materials science and organic electronics (Yasukawa et al., 2002).
Scientific Research Applications of 2-(Chloromethyl)benzoyl Chloride
Nucleophilic Acyl Substitution
Bachl and Díaz (2010) achieved a 61% yield of N,N'-1,2-Phenylenebis(4-(chloromethyl)benzamide) through nucleophilic acyl substitution of 4-(chloromethyl)benzoyl chloride. This study highlights the chemical's potential in synthesizing complex organic molecules, especially in pharmaceutical and material science applications (Bachl & Díaz, 2010).
Reactivity with E-Cl Bonds
Padělková et al. (2013) investigated the reactivity of (L(CN))(2)Sn with benzoyl chloride and other substrates containing E-Cl bonds, highlighting its utility in organometallic chemistry and potential applications in catalyst development and materials science (Padělková et al., 2013).
Corrosion Inhibition
Chafiq et al. (2020) synthesized two new compounds using benzoyl chloride for inhibiting mild steel corrosion in HCl. This indicates its role in developing eco-friendly corrosion inhibitors, particularly in industrial applications (Chafiq et al., 2020).
Enzyme Inhibition
Abbasi et al. (2020) synthesized benzamide derivatives using 4-(chloromethyl)benzoyl chloride, demonstrating significant inhibitory effects on the butyrylcholinesterase enzyme. This suggests its application in medicinal chemistry, particularly in developing therapeutics for diseases like Alzheimer's (Abbasi et al., 2020).
Annulative Coupling in Organic Synthesis
Nagata et al. (2014) demonstrated the use of 2-arylbenzoyl chlorides in annulative coupling with alkynes to produce phenanthrene derivatives. This study indicates the role of 2-(chloromethyl)benzoyl chloride in advanced organic synthesis and material science (Nagata et al., 2014).
Photovoltaic Applications
Saelim et al. (2011) explored the use of 4-(chloromethyl)benzoyl chloride in enhancing the light-harvesting ability of natural dyes for dye-sensitized solar cells. This demonstrates its potential in renewable energy technologies, particularly in the development of more efficient solar cells (Saelim et al., 2011).
Safety And Hazards
Handling 2-(Chloromethyl)benzoyl chloride requires caution. It is recommended to wash face, hands, and any exposed skin thoroughly after handling. It should not be eaten, drunk, or smoked when using this product. Protective gloves, clothing, eye protection, and face protection should be worn. It should only be used outdoors or in a well-ventilated area .
Future Directions
A novel salicylic acid derivative called 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) was introduced as a potential alternative compound to substitute acetylsalicylic acid (ASA). Preliminary assessment results of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity have made 3-CH2Cl a promising compound for new drug development .
properties
IUPAC Name |
2-(chloromethyl)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZFBHYDQGYOIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195557 | |
Record name | 2-(Chloromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)benzoyl chloride | |
CAS RN |
42908-86-1 | |
Record name | 2-(Chloromethyl)benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42908-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Chloromethyl)benzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042908861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Chloromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(chloromethyl)benzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.890 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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